N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide
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Overview
Description
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amide, sulfonyl, and piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:
Amidation Reaction: The initial step involves the formation of an amide bond between 4-methylphenylamine and a suitable carboxylic acid derivative.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate compound to form the piperidine ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological system and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- N-(2-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
Uniqueness
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H32N4O5S |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]-1-[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H32N4O5S/c1-17-4-8-21(9-5-17)27-23(30)16-26-24(31)20-12-14-29(15-13-20)25(32)19(3)28-35(33,34)22-10-6-18(2)7-11-22/h4-11,19-20,28H,12-16H2,1-3H3,(H,26,31)(H,27,30)/t19-/m0/s1 |
InChI Key |
WNFGLMOKDSZFJJ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCN(CC2)C(=O)[C@H](C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCN(CC2)C(=O)C(C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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